1-(1,2-Oxazolidin-2-yl)pentan-1-one
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Overview
Description
1-(1,2-Oxazolidin-2-yl)pentan-1-one is a chemical compound with the molecular formula C8H15NO2. It is a member of the oxazolidinone family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Oxazolidin-2-yl)pentan-1-one typically involves the cyclization of 1,2-amino alcohols with carbonyl compounds. One common method is the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions to form the oxazolidinone ring . Another approach involves the use of hypervalent iodine compounds for intramolecular cyclization of N-allylcarbamates .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Oxazolidin-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
1-(1,2-Oxazolidin-2-yl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceutical agents, particularly antibiotics.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2-Oxazolidin-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits, thereby preventing the formation of functional proteins . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced resistance potential.
Cytoxazone: A natural product with potential anticancer properties.
Uniqueness
1-(1,2-Oxazolidin-2-yl)pentan-1-one is unique due to its specific structural features and versatile reactivity, making it a valuable compound in both research and industrial applications. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
1-(1,2-oxazolidin-2-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-3-5-8(10)9-6-4-7-11-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJYYGDRBYAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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